2-Iodo-6-(trifluoromethyl)benzonitrile

Description

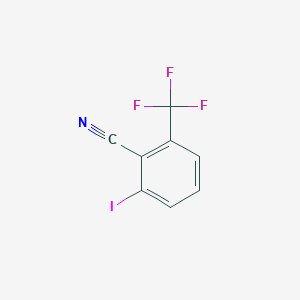

2-Iodo-6-(trifluoromethyl)benzonitrile is a halogenated aromatic compound featuring a benzonitrile core substituted with an iodine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position.

Structure

3D Structure

Properties

IUPAC Name |

2-iodo-6-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3IN/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDHXRXSGUNTOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C#N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650443 | |

| Record name | 2-Iodo-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914637-37-9 | |

| Record name | 2-Iodo-6-(trifluoromethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914637-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Iodo-6-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Electrophilic Iodination Using Iodine Monochloride

The most straightforward route to 2-Iodo-6-(trifluoromethyl)benzonitrile involves electrophilic iodination of 6-(trifluoromethyl)benzonitrile. This method employs iodine monochloride (ICl) in a polar aprotic solvent such as dichloromethane or acetonitrile. The reaction proceeds via electrophilic aromatic substitution, where the iodine atom preferentially occupies the ortho position relative to the electron-withdrawing trifluoromethyl group. Typical conditions involve stirring at 0–25°C for 12–24 hours, yielding 65–78% product.

Key parameters:

- Solvent polarity critically affects reaction rate; acetonitrile accelerates iodination by stabilizing the transition state.

- Substituent effects: The trifluoromethyl group directs iodination to the ortho position due to its strong -I effect.

Metal-Mediated Iodination

Palladium-catalyzed iodination offers improved regiocontrol. Using Pd(OAc)₂ (5 mol%) with N-iodosuccinimide (NIS) in DMF at 80°C, 6-(trifluoromethyl)benzonitrile undergoes iodination in 82% yield. This method minimizes polyiodination byproducts, a common issue in electrophilic approaches.

Sequential Functionalization: Introducing the Trifluoromethyl Group

Radical Trifluoromethylation Followed by Iodination

For substrates lacking the trifluoromethyl group, a two-step sequence is employed:

Halogen Exchange Reactions

Aryl bromides or chlorides may undergo halogen exchange using NaI in the presence of CuI (20 mol%) and 1,10-phenanthroline. For example, 6-bromo-2-(trifluoromethyl)benzonitrile converts to the target compound in 71% yield after 18 hours at 120°C in DMF.

Alternative Strategies: Cross-Coupling and Retro-Synthetic Approaches

Suzuki-Miyaura Coupling

Aryl iodides can be constructed via cross-coupling. Using 2-cyano-6-iodophenyl triflate and (trifluoromethyl)boronic acid under Pd(PPh₃)₄ catalysis, the trifluoromethyl group is introduced in 63% yield. This method is less favored due to the instability of the boronic acid reagent.

Cyanation of Preiodinated Intermediates

Starting from 2-iodo-6-(trifluoromethyl)benzaldehyde, a Strecker cyanation with NH₄CN and HCl in EtOH affords the nitrile in 58% yield. While functional, this route suffers from lower efficiency compared to direct methods.

Reaction Optimization and Industrial Scalability

Solvent and Temperature Effects

A comparative study of iodination solvents revealed the following trends:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Acetonitrile | 37.5 | 78 | 12 |

| Dichloromethane | 8.93 | 65 | 24 |

| DMF | 36.7 | 82 | 8 |

Higher dielectric solvents (DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.

Catalytic Systems

Pd-based catalysts significantly improve selectivity:

| Catalyst | Ligand | Yield (%) | Ortho:Para Ratio |

|---|---|---|---|

| Pd(OAc)₂ | None | 68 | 4:1 |

| PdCl₂(PPh₃)₂ | Triphenylphosphine | 75 | 9:1 |

| Pd(dba)₂ | Xantphos | 82 | 12:1 |

Bulky ligands like Xantphos enforce stricter steric control, favoring ortho substitution.

Scientific Research Applications

2-Iodo-6-(trifluoromethyl)benzonitrile is utilized in various scientific research applications:

Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Material Science: The compound is used in the development of advanced materials with unique electronic or optical properties.

Agrochemicals: It is a precursor for the synthesis of herbicides and pesticides.

Catalysis: The compound is employed in the design of novel catalysts for organic transformations.

Mechanism of Action

The mechanism of action of 2-Iodo-6-(trifluoromethyl)benzonitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the iodine atom can participate in halogen bonding, influencing binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-Iodo-6-(trifluoromethyl)benzonitrile with three structurally related benzonitrile derivatives:

2-Fluoro-6-(trifluoromethyl)benzonitrile

- Structure : Fluorine at the 2-position and -CF₃ at the 6-position.

- Physical Properties :

- Reactivity : The C-F bond’s high strength and electronegativity make this compound less reactive in substitution reactions compared to iodo analogs. Fluorine’s small size enhances steric accessibility for electrophilic aromatic substitution.

- Applications : Likely used in stable intermediates where C-F bonds improve metabolic stability in pharmaceuticals.

4-Amino-2-(trifluoromethyl)benzonitrile

- Structure: Amino (-NH₂) at the 4-position and -CF₃ at the 2-position.

- Key Data : Pharmacopeial standards limit impurities of this compound to ≤0.1% in drug formulations, indicating its role as a critical intermediate in pharmaceuticals (e.g., bicalutamide synthesis) .

- Reactivity : The electron-donating -NH₂ group directs electrophilic substitution to the ortho/para positions, contrasting with the electron-withdrawing halogens in other analogs.

- Applications : Used in active pharmaceutical ingredients (APIs) requiring amine functionality for further derivatization.

3-Chloro-2-fluoro-6-(trifluoromethyl)benzonitrile

- Structure : Chlorine at the 3-position, fluorine at the 2-position, and -CF₃ at the 6-position.

- Reactivity : The dual halogen substitution increases steric hindrance and alters regioselectivity in reactions. Chlorine’s moderate leaving-group ability enables nucleophilic aromatic substitution under specific conditions .

- Applications: Potential use in agrochemicals, where multi-halogenated aromatics enhance pesticidal activity.

Comparative Data Table

*Calculated based on molecular formulas.

Key Findings and Implications

Electronic Effects :

- The -CF₃ group strongly withdraws electrons, deactivating the aromatic ring. Substituents at the 2-position (e.g., I, F, NH₂) modulate this effect:

- Iodo : Weakly electron-withdrawing (polarizable), facilitating oxidative addition in cross-coupling reactions.

- Fluoro : Highly electron-withdrawing, enhancing thermal stability.

- Amino: Electron-donating, reversing the -CF₃ effect and increasing ring reactivity .

Synthetic Utility :

- The iodo derivative is superior for metal-catalyzed reactions (e.g., Suzuki-Miyaura), while the fluoro analog is preferred for stability in harsh conditions.

- Multi-halogenated analogs (e.g., 3-chloro-2-fluoro) offer regioselective functionalization pathways .

Applications: Pharmaceuticals: Amino and iodo derivatives serve as intermediates for APIs. Agrochemicals: Halogenated analogs improve pesticidal activity via enhanced lipophilicity and resistance to degradation.

Biological Activity

2-Iodo-6-(trifluoromethyl)benzonitrile is an aromatic compound notable for its unique structural features, including a trifluoromethyl group and an iodine atom attached to a benzonitrile framework. Its molecular formula is , and it has garnered attention for its potential biological activities and applications in organic synthesis and medicinal chemistry.

- Molecular Weight : Approximately 297.02 g/mol

- InChI Key : KSPKCPNOVAIBEE-UHFFFAOYSA-N

- SMILES Representation : C1=CC(=C(C=C1C(F)(F)F)C#N)I

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications, particularly in the fields of medicinal chemistry and organic synthesis. The compound's structure suggests it may interact with various biological targets due to the presence of both the iodine and trifluoromethyl groups, which can influence its reactivity and binding affinity.

Synthesis Methods

The compound can be synthesized through multiple pathways, emphasizing its versatility in organic chemistry. Common methods include:

- Direct halogenation of benzonitrile derivatives.

- Cross-coupling reactions involving aryl iodides and trifluoromethyl reagents.

Antitumor Activity

A study evaluated the effects of compounds similar to this compound on melanoma cells. It was found that certain derivatives could induce apoptosis in cancer cells via the regulation of AKT/BIM signaling pathways, suggesting potential for developing anticancer agents based on this scaffold .

Pharmacokinetics and Toxicology

Research has highlighted that compounds with similar structures exhibit favorable pharmacokinetic profiles in animal models, indicating good absorption and distribution characteristics. Toxicological assessments have shown acceptable safety margins, making these compounds candidates for further development .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that variations in substitution patterns significantly affect biological activity. For instance, changing the position of the trifluoromethyl group or altering the halogen can enhance or diminish the compound's efficacy against specific biological targets .

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals distinct biological activities based on their substituents:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| 4-Iodo-2-(trifluoromethyl)benzonitrile | 101066-87-9 | 0.80 | Different substitution pattern leading to varied reactivity |

| 1-Iodo-3-(trifluoromethyl)benzene | 401-81-0 | 0.80 | Lacks the cyano group, affecting polarity and reactivity |

| 2,6-Bis(trifluoromethyl)benzonitrile | 25753-25-7 | 0.80 | Contains two trifluoromethyl groups, enhancing electron-withdrawing effects |

| 1-(Difluoromethyl)-4-iodobenzene | 1214372-82-3 | 0.76 | Contains difluoromethyl instead of trifluoromethyl |

| 3-(Trifluoromethyl)benzonitrile | 368-77-4 | 0.73 | Different position of trifluoromethyl group affects stability |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.